N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Description
N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C32H35ClN4O6 and its molecular weight is 607.1. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Quinazolines, which share structural similarities with the chemical , have been researched for their antimicrobial properties. Desai et al. (2007) synthesized quinazolines and tested them for antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus, showing promising results (Desai, Shihora, & Moradia, 2007). Similarly, El-zohry and Abd-Alla (2007) synthesized 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents (El-zohry & Abd-Alla, 2007).
Anticonvulsant Activity
Research by El Kayal et al. (2019) on derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, a compound structurally related to the query chemical, revealed its potential as an anticonvulsant. Pharmacological studies identified a leading compound from this class that improved experimental convulsive syndrome rates in mice without impairing motor coordination (El Kayal et al., 2019).
Cancer Research
Research into quinazoline derivatives also extends to cancer treatment. Zhang et al. (2013) synthesized a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds, which showed strong inhibition of ERK1/2 phosphorylation, a key pathway in cancer, and induced apoptosis in cancer cells (Zhang et al., 2013).
Corrosion Inhibition
Quinoxalines, structurally similar to the query chemical, have been studied for their role as corrosion inhibitors. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines to determine their efficacy as corrosion inhibitors for copper in nitric acid, demonstrating their potential in this area (Zarrouk et al., 2014).
Antihistamine Agents
Alagarsamy et al. (2014) synthesized novel quinazolinone derivatives with potential as antihistamine agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models, suggesting their utility in treating allergies (Alagarsamy et al., 2014).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35ClN4O6/c1-42-27-14-11-23(20-28(27)43-2)16-18-35-30(39)21-37-26-7-4-3-6-25(26)31(40)36(32(37)41)19-5-8-29(38)34-17-15-22-9-12-24(33)13-10-22/h3-4,6-7,9-14,20H,5,8,15-19,21H2,1-2H3,(H,34,38)(H,35,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLKXOBLUYUILY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35ClN4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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